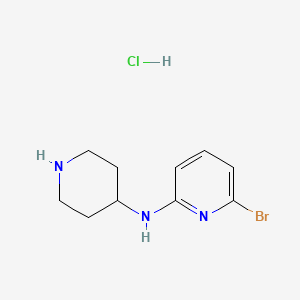

(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

CAS No.: 1185315-52-9

Cat. No.: VC3254269

Molecular Formula: C10H15BrClN3

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185315-52-9 |

|---|---|

| Molecular Formula | C10H15BrClN3 |

| Molecular Weight | 292.6 g/mol |

| IUPAC Name | 6-bromo-N-piperidin-4-ylpyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2,(H,13,14);1H |

| Standard InChI Key | ZURYRFBSDUDCID-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NC2=NC(=CC=C2)Br.Cl |

| Canonical SMILES | C1CNCCC1NC2=NC(=CC=C2)Br.Cl |

Introduction

Chemical Identity and Structural Properties

(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is an organobromide compound with significant potential in pharmaceutical research. Its structural features include a brominated pyridine ring connected to a piperidinyl amine group through a nitrogen linkage, with the entire molecule stabilized as a hydrochloride salt.

Basic Chemical Data

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 77145-50-7 |

| Molecular Formula | C₁₀H₁₅BrClN₃ |

| Molecular Weight | 292.60 g/mol |

| MDL Number | MFCD01701753 |

| Recommended Storage | Inert atmosphere, 2-8°C |

The molecular structure features a 6-bromopyridin-2-yl group connected to a piperidin-4-amine via a nitrogen atom, with the molecule existing as a hydrochloride salt . This salt form enhances stability and often improves solubility in polar solvents compared to the free base form.

Chemical Reactivity and Synthesis

Reactivity Profile

The compound contains several reactive centers that make it valuable for chemical transformations:

-

The brominated pyridine ring provides a site for various coupling reactions

-

The secondary amine nitrogen offers possibilities for further functionalization

-

The piperidine ring presents opportunities for substitution and modification

These reactive sites make the compound potentially useful as an intermediate in more complex synthesis pathways, particularly in medicinal chemistry applications.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

The compound carries a "Warning" signal word, indicating moderate hazards that require appropriate precautions .

Applications in Research and Development

Pharmaceutical Research

Compounds featuring bromopyridine and piperidine moieties have been extensively studied for their potential pharmacological activities. The specific structure of (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride suggests potential applications in several therapeutic areas:

-

As intermediates in the synthesis of more complex drug candidates

-

As potential modulators of various biological targets, particularly in neurological research

-

As structural analogs for structure-activity relationship (SAR) studies

The presence of the bromine atom at the 6-position of the pyridine ring provides a useful handle for further chemical modifications through cross-coupling reactions, making this compound valuable as a building block in medicinal chemistry.

Structural Significance

The amine functionality at the 4-position of the piperidine ring offers possibilities for hydrogen bonding interactions with biological targets. This structural feature is present in various pharmacologically active compounds, suggesting potential biological activity for this specific molecule or its derivatives.

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Atmosphere | Inert (to prevent oxidation) |

| Container | Sealed to protect from moisture |

Proper storage is essential to maintain the compound's integrity and prevent degradation. The requirement for an inert atmosphere suggests potential sensitivity to oxidation, which is common for compounds containing amine functionalities .

Structural Relationship to Other Compounds

Structural Analogs

(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride shares structural similarities with other compounds that have been investigated for pharmaceutical applications. A related compound, (6-Bromo-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride (CAS: 1185310-62-6), features a similar bromopyridine moiety but differs in the position and connectivity of the amine functionality on the piperidine ring.

The structural similarities between these compounds suggest they may share certain chemical properties and potentially similar reactivity patterns, though their biological activities may differ significantly due to the altered spatial arrangement of key functional groups.

Structural Evolution in Drug Design

In pharmaceutical research, modifications to compounds like (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride often lead to the development of more complex molecules with enhanced pharmacological properties. For example, the patent literature describes more elaborate compounds where similar structural elements have been incorporated into molecules with specific biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume